molecular formula C32H36N4O2 B1665948 Amauromine CAS No. 88360-87-6

Amauromine

Cat. No. B1665948
CAS RN: 88360-87-6
M. Wt: 508.7 g/mol
InChI Key: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
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Description

Amauromine is a neutral antagonist of the cannabinoid (CB) receptor CB1 that is selective for CB1 over CB2, with no activity at CB2 receptors at concentrations up to 10 µM . It is also an antagonist of GPR18 . Amauromine has vasodilatory activity .


Synthesis Analysis

The synthesis of Amauromine involves a multi-step reaction with 5 steps . The stereoselectivity of the one-step reactions was about 100% and the conversion rates reached 85–100% .


Molecular Structure Analysis

The molecular formula of Amauromine is C32H36N4O2 . The formal name is (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino [1’‘,2’‘:1,5;4’‘,5’‘:1’,5’]dipyrrolo [2,3-b:2’,3’-b’]diindole-7,15(5H,7aH)-dione .


Physical And Chemical Properties Analysis

Amauromine is a solid substance . It is soluble in DMSO, ethanol, and methanol . The molecular weight is 508.7 .

Scientific Research Applications

Vasodilating Activity

Amauromine, identified as a novel alkaloid, has been found to exhibit significant vasodilating activity. It was isolated from the culture broth of Amauroascus sp. and has shown low toxicity in mice. This discovery provides insights into its potential applications in medical treatments involving vasodilation (Takase et al., 1984). The structure of amauromine was determined through chemical and spectroscopic methods, further confirming its potential as a hypotensive vasodilator (Takase et al., 1985).

Interaction with Cannabinoid Receptors

Research has shown that amauromine exhibits high affinity and selectivity for the cannabinoid CB1 receptor, identifying it as a neutral CB1 antagonist. This finding is significant as it suggests amauromine's potential use in drug development, especially in areas related to the modulation of the cannabinoid system (Elsebai et al., 2011). Additionally, amauromine has also displayed antagonistic activity at the cannabinoid-like orphan receptor GPR18, which could serve as a lead structure for developing more potent and selective GPR18 antagonists (Nazir et al., 2015).

α-Glucosidase Inhibition

Amauromine has been identified as a potent α-glucosidase inhibitor. Isolated from Aspergillus terreus, this alkaloid exhibited more potent α-glucosidase inhibitory activities compared to the control, suggesting its potential application in managing conditions like diabetes (Shan et al., 2015).

Synthetic and Chemical Studies

Efforts in the total synthesis of amauromine have been reported, which is crucial for understanding its chemical properties and potential therapeutic applications. These studies provide a basis for further exploration of amauromine's pharmacological properties (Takase et al., 1985). Additionally, model syntheses toward amauromine, like the synthesis of debromo-8,8a-dihydroflustramine C1, have contributed to the development of methodologies for synthesizing complex alkaloid structures (Takase et al., 1986).

Safety And Hazards

Amauromine is harmful if swallowed, in contact with skin, or if inhaled . It is not intended for human or veterinary use .

properties

IUPAC Name

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEAHNPKYMHYJJ-CBYNOBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098576
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amauromine

CAS RN

88360-87-6
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88360-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amauromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amauromine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336
Citations
SP Marsden, KM Depew… - Journal of the American …, 1994 - ACS Publications
Amauromine (l), 2 ardeemin (2), 3 and 5-vV-acetylardeemin (3) 1 23 are members of a burgeoning class of biologically active indole alkaloids (including aszonalenin, 4 roquefortine, 5 …
Number of citations: 198 pubs.acs.org
S Takase, Y Kawai, I Uchida, H Tanaka, H Aoki - Tetrahedron, 1985 - Elsevier
… of amauromine originates in a calcium antagonism2. In the previous communication3, we reported that amauromine is a … elucidation of amauromine including its absolute configuration…
Number of citations: 73 www.sciencedirect.com
KM Depew, SP Marsden, D Zatorska… - Journal of the …, 1999 - ACS Publications
… amauromine, or many of the other reverse prenyl hexahydropyrroloindole alkaloids. We first turned our attention to the amauromine … 33 with TMSI produced amauromine. Undoubtedly, …
Number of citations: 275 pubs.acs.org
JM Müller, CBW Stark - Angewandte Chemie International …, 2016 - Wiley Online Library
… Finally, the synthetic potential of this method was demonstrated in short syntheses of amauromine and its two natural diastereomers novoamauromine and epi-amauromine. Our current …
Number of citations: 54 onlinelibrary.wiley.com
S TAKASE, M IWAMI, T ANDO, M OKAMOTO… - The Journal of …, 1984 - jstage.jst.go.jp
In the course of our screening program fbr new vasodilators among micrc, bial metabolites using superfusion technique, 1) astrain of Amauroaucus sp. No. 6237 was fbund to produce …
Number of citations: 70 www.jstage.jst.go.jp
H Hakamata, S Sato, H Ueda, H Tokuyama - Organic letters, 2017 - ACS Publications
A protocol for the allylation at the C3a-position of hexahydropyrroloindole using allylsilanes is developed. AgNTf 2 proved to be an efficient activator of halopyrroloindoline substrates. …
Number of citations: 20 pubs.acs.org
M Nazir, H Harms, I Loef, S Kehraus… - Planta …, 2015 - thieme-connect.com
The marine sponge-derived fungus Auxarthron reticulatum produces the cannabinoid receptor antagonist amauromine (1). Recultivation of the fungus to obtain further amounts for more …
Number of citations: 22 www.thieme-connect.com
S Takase, I Uchida, H Tanaka, H Aoki - Tetrahedron, 1986 - Elsevier
… Amauromine (1) encompasses 3a-substituted physostigmine … of amauromine, thus firstly, we intended to synthesize … suitable model compound for synthetic study of amauromine. …
Number of citations: 41 www.sciencedirect.com
S Takase, Y Itoh, I Uchida, H Tanaka, H Aoki - Tetrahedron, 1986 - Elsevier
A total synthesis of amauromine (1 ) is described. Starting with L-tryptophan, diketopiperazine 4 was synthesized in nine steps. Thio-Claisen rearrangement of the sulphonium cation …
Number of citations: 38 www.sciencedirect.com
S Takase, Y Kawai, I Uchida, H Tanaka, H Aoki - Tetrahedron letters, 1984 - Elsevier
… l3 amauromine was converted to a dideutero compound (3) (M+ 5101, which lacked H-NMR signa1 at 6 3.78 present in the spectrum of amauromine. The CH2 doublet at 6 2.43 in …
Number of citations: 30 www.sciencedirect.com

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